molecular formula C24H25N3O3 B11227590 N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11227590
M. Wt: 403.5 g/mol
InChI Key: AMELKJOLOPMLEF-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O3/c1-16-8-7-10-20(17(16)2)25-22(28)15-27-21-11-4-3-9-18(21)19(14-23(27)29)24(30)26-12-5-6-13-26/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,28)

InChI Key

AMELKJOLOPMLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyrrolidine Moiety: This step might involve the reaction of the quinoline derivative with pyrrolidine under suitable conditions.

    Acylation: The final step could involve the acylation of the intermediate product with 2,3-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects. They might act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, these compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives interact with various molecular targets, including enzymes, receptors, and DNA. They might inhibit enzyme activity, block receptor signaling, or intercalate into DNA, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Isoquinoline: A structural isomer with different biological properties.

    Quinoxaline: Another related compound with diverse biological activities.

Uniqueness

N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the presence of the pyrrolidine and dimethylphenyl groups, which might confer specific biological activities and chemical reactivity not seen in other quinoline derivatives.

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